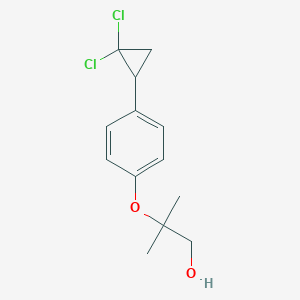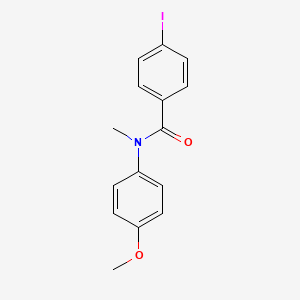
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a dichlorocyclopropyl group attached to a phenoxy ring, which is further connected to a methylpropan-1-ol moiety. This compound is of interest in various fields, including organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
The synthesis of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol involves several steps. One common method starts with acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The synthesis proceeds through alcoholysis, alkylation, and alkaline hydrolysis processes . The reaction conditions are typically mild, and the solvents used can be recycled, making the process environmentally friendly .
Analyse Des Réactions Chimiques
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy ring.
Hydrolysis: Alkaline hydrolysis is a common reaction for this compound, leading to the formation of corresponding acids.
Applications De Recherche Scientifique
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol involves its interaction with specific molecular targets. It acts as an agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism . By activating PPARα, the compound enhances the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, leading to a reduction in plasma triglyceride levels .
Comparaison Avec Des Composés Similaires
2-(4-(2,2-Dichlorocyclopropyl)phenoxy)-2-methylpropan-1-ol can be compared with other similar compounds, such as:
Ciprofibrate: Both compounds act as PPARα agonists and are used in the treatment of hyperlipidemia.
Fenofibrate: Another PPARα agonist with similar lipid-lowering effects.
Gemfibrozil: A compound with a similar mechanism of action but different chemical structure.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct pharmacological profile and applications.
Propriétés
Formule moléculaire |
C13H16Cl2O2 |
|---|---|
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropan-1-ol |
InChI |
InChI=1S/C13H16Cl2O2/c1-12(2,8-16)17-10-5-3-9(4-6-10)11-7-13(11,14)15/h3-6,11,16H,7-8H2,1-2H3 |
Clé InChI |
DFTUCOMNHKOWDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CO)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-(1-Methyl-4-piperidinyl)-4H-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B15290328.png)

